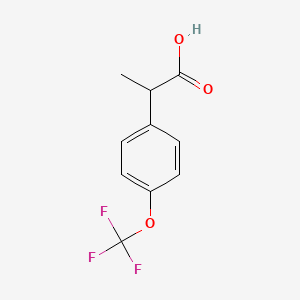

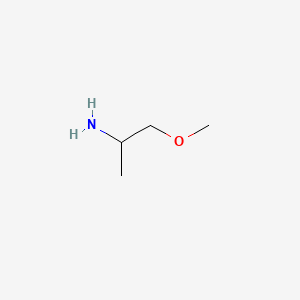

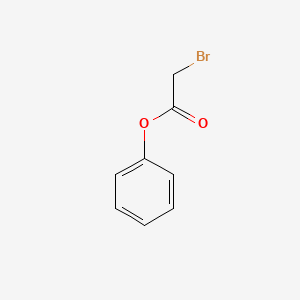

![molecular formula C13H16N3NaO4S B7771369 sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate](/img/structure/B7771369.png)

sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound identified as “sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate” is known as RMC-6236. It is a novel, oral, non-covalent inhibitor that selectively targets the active, guanosine triphosphate-bound state of both mutant and wild-type variants of the canonical rat sarcoma virus isoforms. This compound has shown significant promise in preclinical and clinical studies, particularly in the treatment of cancers driven by mutations in the Kirsten rat sarcoma virus gene.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of RMC-6236 involves multiple steps, including the formation of a tri-complex with cyclophilin A. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in public literature. it is known that the compound is designed to be a non-covalent inhibitor, which suggests that its synthesis involves precise control over the formation of non-covalent interactions.

Industrial Production Methods: Industrial production methods for RMC-6236 are also proprietary. Typically, the production of such compounds involves large-scale synthesis in controlled environments to ensure the purity and efficacy of the final product. The process likely includes multiple purification steps to isolate the active compound from any by-products or impurities.

化学反応の分析

Types of Reactions: RMC-6236 primarily undergoes non-covalent interactions with its target proteins. It does not participate in traditional chemical reactions such as oxidation, reduction, or substitution. Instead, its activity is based on its ability to form stable complexes with its molecular targets.

Common Reagents and Conditions: The formation of the tri-complex with cyclophilin A is a key aspect of RMC-6236’s activity. This process likely involves the use of specific reagents that facilitate the non-covalent binding of the compound to its target proteins. The exact conditions for these interactions are proprietary.

Major Products Formed: The major product formed from the interaction of RMC-6236 with its target proteins is a stable tri-complex that inhibits the activity of the rat sarcoma virus proteins. This inhibition leads to the suppression of cancer cell growth and proliferation.

科学的研究の応用

RMC-6236 has a wide range of scientific research applications, particularly in the field of oncology. It has shown significant promise in the treatment of cancers driven by mutations in the Kirsten rat sarcoma virus gene, including non-small cell lung cancer, colorectal cancer, and pancreatic ductal adenocarcinoma. Preclinical studies have demonstrated that RMC-6236 can induce deep and sustained tumor regressions in multiple cancer types. Additionally, it has been found to be well-tolerated in clinical trials, with a favorable safety profile.

作用機序

RMC-6236 exerts its effects by selectively targeting the active, guanosine triphosphate-bound state of both mutant and wild-type variants of the canonical rat sarcoma virus isoforms. This selective inhibition disrupts the oncogenic signaling pathways that drive cancer cell growth and proliferation. The compound forms a stable tri-complex with cyclophilin A and the rat sarcoma virus proteins, effectively inhibiting their activity and leading to tumor regression.

類似化合物との比較

RMC-6236 is unique in its ability to selectively target the active, guanosine triphosphate-bound state of both mutant and wild-type variants of the canonical rat sarcoma virus isoforms. This distinguishes it from other inhibitors that target only specific mutations or the inactive state of the proteins. Similar compounds include other rat sarcoma virus inhibitors, such as sotorasib and adagrasib, which target specific mutations in the Kirsten rat sarcoma virus gene. these compounds do not have the same broad-spectrum activity as RMC-6236.

Conclusion

RMC-6236 is a promising compound with significant potential in the treatment of cancers driven by mutations in the Kirsten rat sarcoma virus gene. Its unique mechanism of action and broad-spectrum activity make it a valuable addition to the arsenal of targeted cancer therapies. Further research and clinical trials will continue to elucidate its full potential and applications in oncology.

特性

IUPAC Name |

sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4S.Na/c1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11;/h4-8H,9H2,1-3H3,(H,18,19,20);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJGAAPFSPWAYTJ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N3NaO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

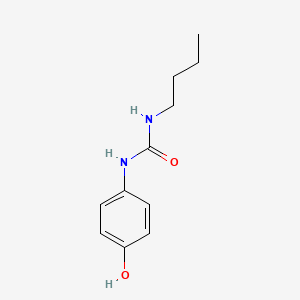

![N~2~-[(benzyloxy)carbonyl]glutamine](/img/structure/B7771341.png)

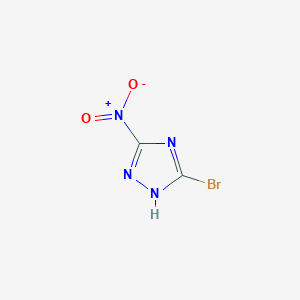

![N'-hydroxy-2-{[4-(trifluoromethoxy)phenyl]sulfonyl}ethanimidamide](/img/structure/B7771378.png)